molecular formula C18H16N4O4S B2554991 Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate CAS No. 2034364-30-0

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate

Cat. No. B2554991
CAS RN: 2034364-30-0
M. Wt: 384.41
InChI Key: GNBUPOJOUITNNG-UHFFFAOYSA-N
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Description

This compound is a type of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotective and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved refluxing ethyl bromopyruvate and thiourea in ethanol .


Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include refluxing ethyl bromopyruvate and thiourea in ethanol . The progress of the reaction was monitored by TLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Novel Synthesis and Characterization

  • Microwave-Assisted Synthesis : Novel benzothiazole derivatives, including structures similar to Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate, have been synthesized using microwave-assisted methods. This approach offers operational simplicity, high atom economy, and environmentally friendly conditions. These derivatives have shown promising antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Biological and Anticancer Activity

  • Anticancer Agents : Compounds based on similar thiazole carboxylate structures have been evaluated for their anticancer activity. For instance, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors demonstrated potent activity against colon cancer HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
  • Apoptosis-Inducing Agents : Synthesis of new apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a similar compound, has shown significant potential in inducing apoptosis in breast cancer cells, highlighting their relevance in cancer therapeutics development (Gad et al., 2020).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activity : Thiazolopyrimidine derivatives synthesized via microwave-assisted methods have been tested for their antioxidant and antimicrobial activities. These compounds showed moderate to good activities, emphasizing their potential in addressing infectious diseases and oxidative stress-related conditions (Youssef & Amin, 2012).

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

ethyl 2-[(6-phenylmethoxypyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-25-17(24)14-10-27-18(21-14)22-16(23)13-8-15(20-11-19-13)26-9-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBUPOJOUITNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate

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